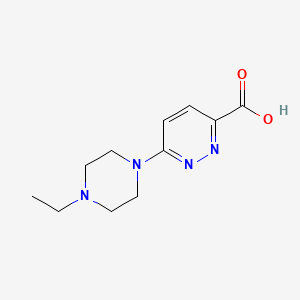
6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with an ethylpiperazine moiety and a carboxylic acid group. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic conditions. The ethylpiperazine moiety can be introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes steps such as condensation, cyclization, and functional group modifications under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the ethylpiperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridazine N-oxides, while substitution reactions can yield various alkylated or acylated derivatives .
科学的研究の応用
6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules
作用機序
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium ion influx, which is crucial for various cellular processes .
類似化合物との比較
Pyridazinone derivatives: These compounds share the pyridazine core and exhibit a wide range of pharmacological activities.
Pyridazine derivatives: Similar to pyridazinones, these compounds are known for their diverse biological activities.
Uniqueness: 6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid is unique due to the presence of the ethylpiperazine moiety, which can enhance its pharmacological properties and improve its solubility and bioavailability compared to other pyridazine derivatives .
特性
分子式 |
C11H16N4O2 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N4O2/c1-2-14-5-7-15(8-6-14)10-4-3-9(11(16)17)12-13-10/h3-4H,2,5-8H2,1H3,(H,16,17) |
InChIキー |
YFBBBPBECIYANZ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


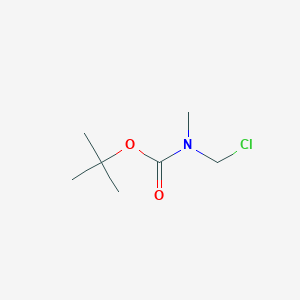
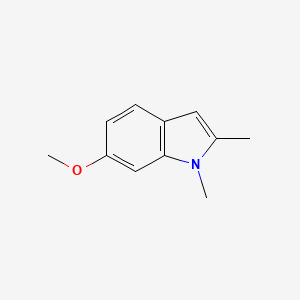
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
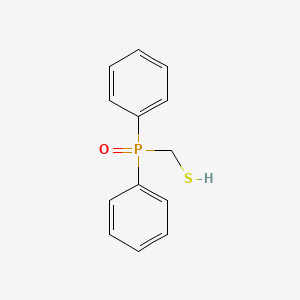
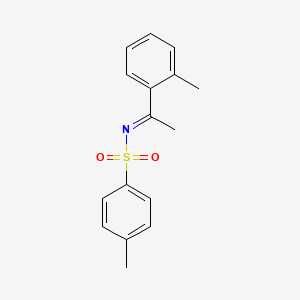
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)

![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)
![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)
![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)
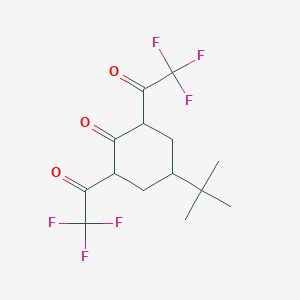
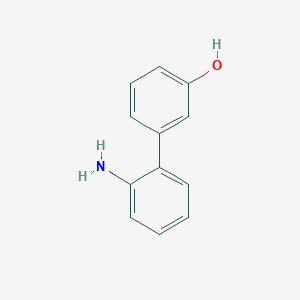

![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
